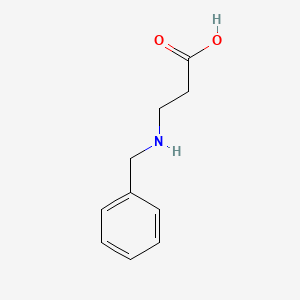

N-benzyl-beta-alanine

概要

説明

Synthesis Analysis

The synthesis of N-benzyl-beta-alanine and related beta-amino acids involves several methods, including asymmetric synthesis techniques and metathesis reactions. These methods aim to achieve high yields and stereoselectivity. For example, recent advances in the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids highlight the development of new methods for the enantioselective synthesis of such compounds, emphasizing the importance of phenylglycinol-derived chiral auxiliaries for achieving medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). Additionally, metathesis reactions have been utilized for the synthesis and transformations of functionalized β-amino acid derivatives, showcasing the versatility and efficiency of these reactions in accessing alicyclic β-amino acids and other densely functionalized derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).

Molecular Structure Analysis

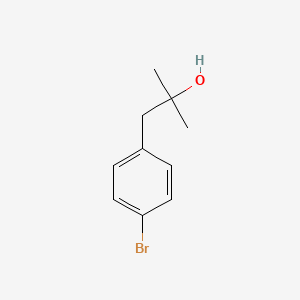

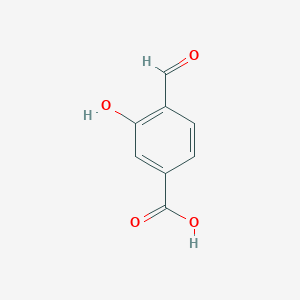

The molecular structure of N-benzyl-beta-alanine is characterized by the presence of a benzyl group attached to the nitrogen atom of beta-alanine, influencing its chemical reactivity and properties. The spatial arrangement and electronic environment of the benzyl group play crucial roles in the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

N-benzyl-beta-alanine participates in various chemical reactions, including those involving its amino and carboxyl functional groups. It can undergo reactions typical of amino acids, such as peptide bond formation and transformations mediated by its benzyl group. The presence of the benzyl moiety may also impart unique reactivity patterns, enabling its use in specialized chemical syntheses.

Physical Properties Analysis

The physical properties of N-benzyl-beta-alanine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The benzyl group contributes to the compound's hydrophobic character, affecting its solubility in different solvents and its phase behavior.

Chemical Properties Analysis

N-benzyl-beta-alanine's chemical properties are defined by its functional groups and the steric and electronic effects of the benzyl group. These properties determine its acidity, basicity, and reactivity in nucleophilic and electrophilic reactions. The compound's behavior in chemical syntheses and its interactions with other molecules are thus significantly influenced by these characteristics.

For more insights into the synthesis, molecular structure, and properties of N-benzyl-beta-alanine and related compounds, the following references provide valuable information: (Aceña et al., 2012), (Kiss et al., 2018).

科学的研究の応用

1. Thermophysical Properties

N-benzyl-beta-alanine has been studied for its thermophysical properties. Notario et al. (2011) conducted calorimetric measurements to understand the relative stability of α- versus β-amino acid isomers. This research helps in comprehending why nature predominantly utilizes α-amino acids in biomolecules. They combined experimental and computational methods to determine the enthalpy of formation of N-benzyl-β-alanine (Notario et al., 2011).

2. Synthesis of Functionalized Amino Acids

N-benzyl-beta-alanine is also instrumental in synthesizing functionalized amino acids. Dondoni et al. (2004) reported an efficient method to generate highly functionalized β-(2-pyridyl)- and β-(4-pyridyl)alanines using a one-pot Hantzsch-type cyclocondensation approach (Dondoni et al., 2004).

3. Biochemistry Research

In biochemistry, N-benzyl-beta-alanine has been utilized to study enzyme reactions. Gawandi et al. (2004) investigated the reaction of Pseudomonas fluorescens kynureninase with beta-benzoyl-L-alanine, leading to insights into enzyme intermediates and reaction mechanisms (Gawandi et al., 2004).

4. Role in Plant Physiology

In plant physiology, N-benzyl-beta-alanine is part of studies exploring osmoprotective compounds. Rathinasabapathi et al. (2001) examined the synthesis of beta-alanine betaine in the Plumbaginaceae family, which is crucial for plant stress tolerance (Rathinasabapathi et al., 2001).

Safety And Hazards

Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

将来の方向性

There is a growing body of evidence showing that beta-alanine supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . Thus, it seems that beta-alanine via BDNF and carnosine mechanisms may improve brain health and cognitive function over the entire human lifespan .

特性

IUPAC Name |

3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUQWYMGXZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969268 | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-beta-alanine | |

CAS RN |

5426-62-0 | |

| Record name | N-Benzyl-.beta.-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)